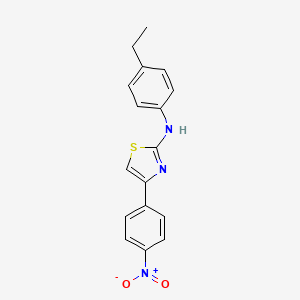![molecular formula C28H23NO7 B4140121 2-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140121.png)
2-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Descripción general
Descripción
The compound of interest belongs to a class of organic molecules known for their complex structure and potential relevance in various fields of chemistry and materials science. Its structure comprises multiple functional groups, including a benzodioxolyl, an ethoxy group, a methoxy group, and a dihydrochromeno[2,3-c]pyrrole dione system, which collectively contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multistep synthetic routes that may include condensation reactions, cyclization steps, and functional group transformations. For instance, Lv et al. (2013) describe the synthesis of novel derivatives through characterizations such as IR, 1H NMR, and HRMS, while Vydzhak et al. (2021) detail an efficient synthetic procedure for a library of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process (Lv et al., 2013); (Vydzhak et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography, as demonstrated by the work of Lv et al., confirming the structure of related compounds through X-ray crystal structure determination (Lv et al., 2013).
Chemical Reactions and Properties
Compounds within this family participate in various chemical reactions, such as cycloaddition reactions, which have been explored by Horiguchi et al. (1996), demonstrating their reactivity and potential for further derivative synthesis (Horiguchi et al., 1996).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are critical for their application in material science and chemistry. The crystalline nature and solubility can significantly influence their suitability for specific applications, although specific studies on this compound were not identified.
Chemical Properties Analysis
Chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific transformations, are essential for understanding the compound's potential uses and reactions. For example, the ability of related compounds to participate in cycloaddition reactions suggests a degree of electron deficiency and reactivity that could be harnessed in synthetic chemistry (Horiguchi et al., 1996).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c1-3-33-20-11-9-17(13-22(20)32-2)25-24-26(30)18-6-4-5-7-19(18)36-27(24)28(31)29(25)14-16-8-10-21-23(12-16)35-15-34-21/h4-13,25H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWOVPZNZCAVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethoxy-3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(3-chlorophenyl)-4-quinazolinyl]-N,N-diethyl-1,2-ethanediamine hydrochloride](/img/structure/B4140047.png)
![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140053.png)
![4-(2-{[4-(aminosulfonyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate acetate](/img/structure/B4140070.png)
![3-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B4140079.png)
![2-(1-adamantyl)-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide hydrochloride](/img/structure/B4140086.png)
![N-{4-[(4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4140091.png)
![N-(1-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4140098.png)
![2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4140105.png)

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4140108.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4140113.png)
![10-(2-fluorophenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4140117.png)
![2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140143.png)
![N-(2,4-dichlorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4140151.png)